



Application Notes and Protocols for NIR-641 Nsuccinimidyl ester Labeling

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Compound of Interest		
Compound Name:	NIR-641 N-succinimidyl ester	
Cat. No.:	B1611758	Get Quote

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Introduction

NIR-641 N-succinimidyl (NHS) ester is a reactive, near-infrared fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amine groups. The NHS ester moiety reacts specifically and efficiently with primary amines (e.g., the side chains of lysine residues or the N-terminus of a protein) under mild, slightly alkaline conditions (pH 8.0-9.0) to form a stable, covalent amide bond.[1][2][3][4] This labeling technique is fundamental to a wide array of biological applications, including fluorescence microscopy, in vivo imaging, flow cytometry, and Western blotting, offering the advantages of deep tissue penetration, minimal autofluorescence, and high signal-to-noise ratios.[5][6][7]

These application notes provide a detailed, step-by-step guide for the successful conjugation of NIR-641 NHS ester to proteins and antibodies, including protocols for reagent preparation, the labeling reaction, purification of the conjugate, and calculation of the degree of labeling.

Data Presentation: Key Quantitative Parameters

Successful and reproducible protein conjugation is dependent on several key quantitative parameters of the fluorescent dye. The following table summarizes representative data for near-infrared (NIR) dyes spectrally similar to NIR-641.



Parameter	Value	Description
Excitation Maximum (λex)	~641 nm	The wavelength at which the fluorophore absorbs the most light.
Emission Maximum (λem)	~660 nm	The wavelength at which the fluorophore emits the most light after excitation.
Molar Extinction Coefficient (ε)	~200,000 cm ⁻¹ M ⁻¹	A measure of how strongly the dye absorbs light at its excitation maximum.
Quantum Yield (Φ)	~0.1	The efficiency of converting absorbed light into emitted light.
A280 Correction Factor (CF280)	~0.10	A factor used to correct the absorbance at 280 nm for the dye's contribution, allowing for accurate protein concentration determination.

Note: The values presented are representative of NIR dyes in the ~640-680 nm range and should be used as a guideline. For precise calculations, refer to the manufacturer's specifications for your specific lot of NIR-641 NHS ester.

Experimental ProtocolsPreparation of Reagents

- a. Protein/Antibody Solution:
- The protein or antibody to be labeled should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), at a pH of 8.3-8.5.[1][2] [3][4]
- A recommended concentration for the protein/antibody is 1-10 mg/mL.[4]



- Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the labeling reaction.[1] If necessary, dialyze the protein solution against the labeling buffer.
- b. NIR-641 NHS Ester Stock Solution:
- NIR-641 NHS ester is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
- Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO)
 or dimethylformamide (DMF) at a concentration of 10 mg/mL.[2]
- Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh for each labeling experiment. Unused portions of the dissolved dye can be stored at -20°C for a limited time, protected from light and moisture.[2][3]

NIR-641 Labeling Reaction

- Calculate the required amount of NIR-641 NHS ester: The optimal molar ratio of dye to
 protein for efficient labeling can vary depending on the protein and the desired degree of
 labeling. A typical starting point is a 5 to 15-fold molar excess of the dye.[3]
 - mg of Dye = (mg of Protein / MW of Protein) * (Molar Excess of Dye) * MW of Dye
- Slowly add the calculated volume of the NIR-641 NHS ester stock solution to the protein/antibody solution while gently stirring or vortexing.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.[1]

Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the labeled protein to avoid high background fluorescence. Size-exclusion chromatography is a common and effective method for this purification.

 Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS.



- Apply the reaction mixture to the top of the column.
- Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
- Collect the fractions containing the colored, labeled protein.

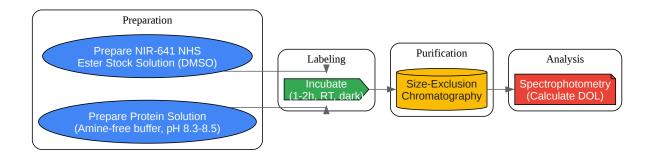
Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of NIR-641 (~641 nm, Amax).
- Calculate the corrected protein absorbance (A protein) using the following formula:
 - A protein = A280 (Amax * CF280)
 - Where CF280 is the A280 correction factor for the dye.
- Calculate the molar concentration of the protein:
 - Protein Concentration (M) = A protein / ε protein
 - Where ε protein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the molar concentration of the dye:
 - Dye Concentration (M) = Amax / ε dye
 - Where ε dye is the molar extinction coefficient of NIR-641 at its Amax.
- Calculate the Degree of Labeling (DOL):
 - DOL = Dye Concentration (M) / Protein Concentration (M)



Visualizations Experimental Workflow



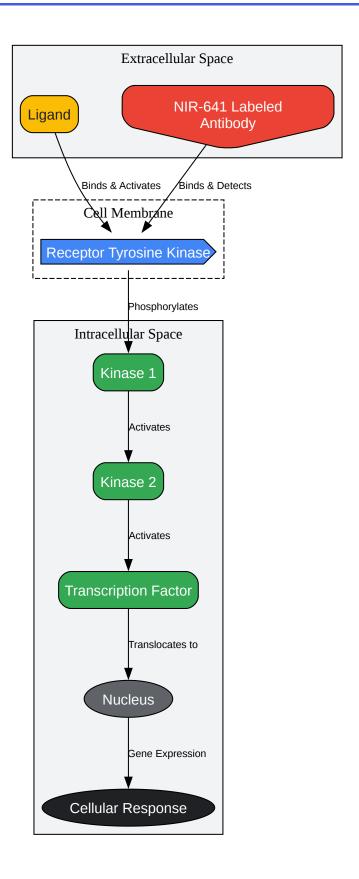
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Caption: A streamlined workflow for the fluorescent labeling of proteins with NIR-641 NHS ester.

Signaling Pathway Example: Antibody-based Detection of a Cell Surface Receptor

This diagram illustrates how an antibody labeled with NIR-641 can be used to detect and visualize a specific cell surface receptor, which upon ligand binding, initiates an intracellular signaling cascade.





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Caption: Visualization of a signaling pathway using a NIR-641 labeled antibody for receptor detection.

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